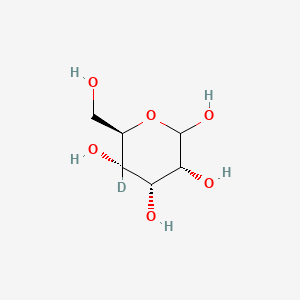
D-Glucose-4-C-d
Vue d'ensemble
Description
D-Glucose is a monosaccharide (simple sugar) and a vital source of energy for living organisms . It exists in a cyclic form, containing six carbon atoms and is naturally present in all plants and fruits in free or bound state . It is synthesized by the process, gluconeogenesis, in the liver and kidney .
Synthesis Analysis
D-Glucose can be synthesized from D-allose through izumoring cascade epimerization . In a study, Escherichia coli was engineered to co-express D-galactose: H+ symporter (GalP), D-glucose isomerase (DGI), D-allulose 3-epimerase (DAE), and ribose-5-phosphate isomerase (RPI), thereby constructing an in vivo Izumoring pathway for yielding D-allose from D-glucose .
Molecular Structure Analysis
Molecular modelling using semiempirical methods AM1, PM3, PM5 and, MINDO as well as the Density Functional Theory method BLYP/DZVP respectively were used to calculate the structure and vibrational spectra of d-glucose . The calculated data show that both molecules are not linear; ground state and the number for the point-group C is equal to 1 .
Chemical Reactions Analysis
Uridine diphosphate (UDP)-Galactose/Glucose-4-epimerase (UGE) is the third enzyme involved in the Leloir pathway. It catalyzes the conversion of UDP-Galactose to UDP-Glucose, which is a rate-limiting step for polysaccharides biosynthesis .
Physical And Chemical Properties Analysis
D-Glucose is water-soluble and is also soluble in acetic acid . It is odourless and sweet to taste .
Applications De Recherche Scientifique
Biological Production of D-Mannose
D-Glucose-4-C-d is an epimer of glucose at the C-2 position and exists in nature as a component of mannan . It has 60 and 86% sweetness than that of sucrose and D-glucose, respectively . Because of its low-calorie and nontoxic features, D-mannose is used widely in food, medicine, cosmetic, and food-additive industries .
Health Benefits
D-Glucose-4-C-d exhibits many physiologic benefits on health: immune system, diabetes mellitus, intestinal diseases, and urinary tract infections . It is used as a starting material to synthesize immunostimulatory agents, anti-tumor agents, vitamins, and D-mannitol .
Skincare Products
D-Glucose-4-C-d is used in skincare products. For example, Wivell and Deckner (1995) invented a skincare product containing D-glucose, D-mannose, and D-glucuronic acid, which can cleanse and moisturize the skin .
Enzymatic Conversion
D-Glucose-4-C-d can be catalyzed by various enzymes. For example, CEase from C. saccharolyticus can catalyze D-glucose, D-mannose, D-xylose, D-lyxose, and D-fructose through epimerization at the C-2 position .
Production of D-Gluconic Acid
Glucose oxidase catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone producing hydrogen peroxide (H 2 O 2) as a by-product, with molecular oxygen acting as an electron acceptor . The first product is non-enzymatically hydrolyzed to D-gluconic acid .
ATP Synthesis and ROS Generation
In the cells, D-glucose induces ATP synthesis and promotes the generation of ROS .
Mécanisme D'action
Target of Action
D-Glucose, also known as dextrose, is a simple sugar that plays a vital role in the body’s metabolism . It is the primary energy source for most cells in the body and is particularly important for the brain and muscles during physical activity . The primary targets of D-Glucose are the cells that require energy, where it is used in the production of ATP, the main energy currency of the cell .
Mode of Action
D-Glucose supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolism reactions called glycolysis . It is also involved in the production of other biomolecules such as vitamin C .
Biochemical Pathways
D-Glucose is involved in several biochemical pathways, the most important of which is glycolysis . In glycolysis, glucose is broken down to produce pyruvate, ATP, and NADH . This process provides the cell with ATP under anaerobic conditions and also supplies precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .
Pharmacokinetics
D-Glucose is commonly supplied as an injection for nutritional supplementation or metabolic disorders where glucose levels are improperly regulated . It is produced in humans via hepatic gluconeogenesis and breakdown of polymeric glucose forms (glycogenolysis) . It circulates in human circulation as blood glucose and acts as an essential energy source for many organisms through aerobic or anaerobic respiration and fermentation .
Result of Action
The result of D-Glucose action is the production of energy in the form of ATP and NADH, which are essential for various cellular processes . It also plays a role as a signaling molecule to control glucose and energy homeostasis . Moreover, it can act as precursors to generate other biomolecules such as vitamin C .
Action Environment
The action of D-Glucose is influenced by various environmental factors. For instance, the presence of oxygen is crucial for the complete breakdown of glucose in the process of aerobic respiration . Additionally, the pH level, temperature, and the presence of certain enzymes can also affect the rate at which glucose is metabolized .
Orientations Futures
The future of carbohydrate-containing drugs like D-Glucose lies in five potential directions: pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials . The development of non-invasive and continuous glucose monitoring devices is also a promising direction .
Propriétés
IUPAC Name |
(3R,4R,5S,6R)-5-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1/i3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-KHOLKCTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@H](OC([C@@H]([C@@H]1O)O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![D-[1,6-13C2]Galactose](/img/structure/B583692.png)
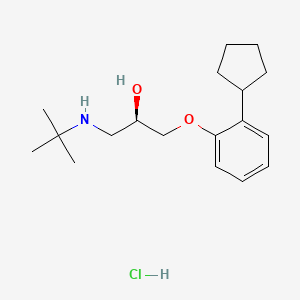
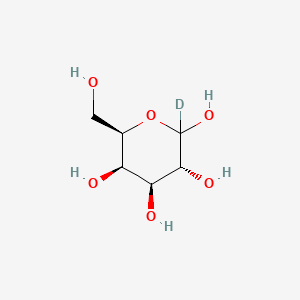

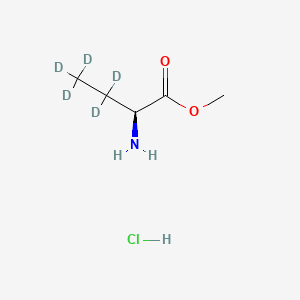
![2H-5,8-Methanocyclohepta[d][1,3]thiazole](/img/structure/B583700.png)

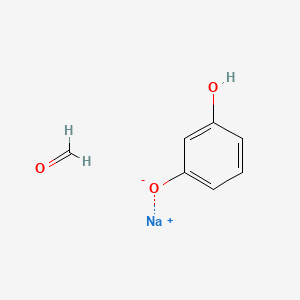
![1,3-Dibenzyl-3a,4,6,6a-tetrahydroselenopheno[3,4-d]imidazol-2-one](/img/structure/B583704.png)
![2,6,8-Trimethylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B583705.png)